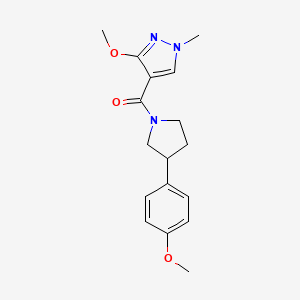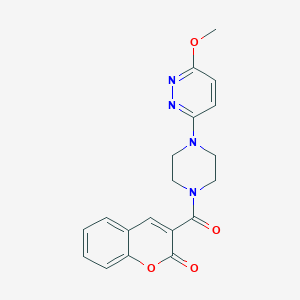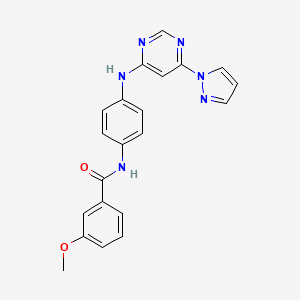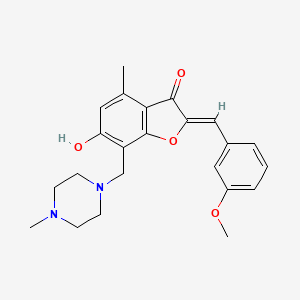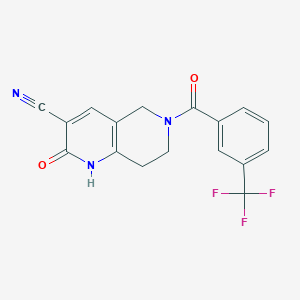![molecular formula C23H27N3O5S B2552998 N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide CAS No. 1042974-77-5](/img/structure/B2552998.png)
N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide, is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential chemical reactions.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific aryl halides with piperazine derivatives, as seen in the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which exhibits high affinity for dopamine D4 receptors . Another related synthesis involves the reaction of benzoyl chlorides with amino alcohols, as demonstrated in the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate benzenesulfonyl and propanoyl substituents.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic methods, including NMR, IR, and GC-MS, and confirmed by elemental analysis and X-ray analysis . These techniques would likely be applicable in analyzing the molecular structure of this compound, providing insights into its three-dimensional conformation and electronic properties.
Chemical Reactions Analysis
Compounds with benzenesulfonyl groups, such as 1,1-Bis(benzenesulfonyl)ethylene, have been shown to participate in dipolar reaction mechanisms, which can be desulfonylated to yield formal ethylene adducts . This suggests that the benzenesulfonyl moiety in the compound of interest may also undergo similar chemical reactions, potentially leading to a variety of reaction products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, are often determined by their functional groups and molecular structure. For instance, the presence of a methoxy group can influence the compound's polarity and solubility . The benzenesulfonyl and propanoyl groups in the compound of interest would similarly affect its properties, which could be studied using the methods described in the synthesis and molecular structure analysis sections.
Aplicaciones Científicas De Investigación
Oxidation and Functionalization of Hydrocarbons
Compounds with sulfonamide groups and related structures have been investigated for their role in the selective oxidation of hydrocarbons. Research by Labinger et al. (1993) demonstrated that water-soluble organic compounds are selectively oxidized by aqueous solutions of chloroplatinum salts. This process involves the stepwise hydroxylation of p-toluenesulfonic acid to corresponding alcohols and aldehydes, highlighting the reactivity and potential applications of benzene sulfonamide derivatives in oxidation reactions and selective functionalization of hydrocarbons Labinger et al., 1993.
Synthesis of Novel Derivatives and Antimicrobial Agents
The synthesis of novel derivatives containing the benzoxazinone ring system, as reported by Guguloth (2021), shows the versatility of compounds with benzene sulfonamide structures in creating new chemical entities. These derivatives were synthesized with good yields and characterized for their structural properties, indicating the utility of such compounds in developing new pharmaceuticals and research chemicals Guguloth, 2021.
Antiproliferative Activity Against Cancer Cell Lines
Pogorzelska et al. (2017) explored benzenesulfonylguanidine derivatives for their antiproliferative activity against human cancer cell lines, demonstrating the potential therapeutic applications of sulfonamide derivatives in oncology. The study found that compounds containing the 4-methylpiperazine ring were the most potent growth inhibitors, suggesting that similar structural components in N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide could offer avenues for cancer research Pogorzelska et al., 2017.
Potential in Neuroleptic and Anticonvulsant Drugs
Compounds with benzamide and piperazine structures have been investigated for their neuroleptic and anticonvulsant activities. Valenta et al. (1990) synthesized heterocyclic 5-amino-2-methoxybenzamides, showcasing the pharmacological potential of benzamide derivatives in developing treatments for neurological disorders Valenta et al., 1990.
Mecanismo De Acción
“N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide” acts as a competitive inhibitor of human neutrophil elastase (hNE), a protein involved in the immune response . By inhibiting hNE, this compound can help treat conditions like Acute Respiratory Distress Syndrome (ARDS) .
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-3-20(27)25-13-15-26(16-14-25)23(29)22(32(30,31)19-7-5-4-6-8-19)24-21(28)18-11-9-17(2)10-12-18/h4-12,22H,3,13-16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTSDGGALQTERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)
![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)
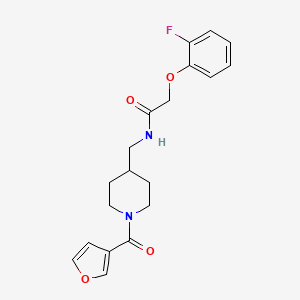
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)
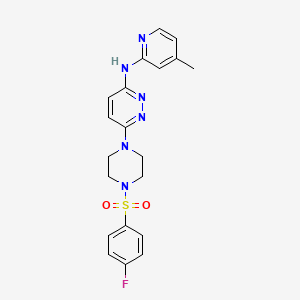
![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)
![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)
